molecular formula C25H28N2O4 B7791427 N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR

N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR

Cat. No.: B7791427
M. Wt: 420.5 g/mol
InChI Key: BHVHQIAGXJUFQW-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Fmoc-Piperidine-4-yl)-l-proline, AldrichCPR is a chemical compound used in various scientific research applications. It is known for its unique structure, which includes a piperidine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis and other organic chemistry applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Fmoc-Piperidine-4-yl)-l-proline typically involves the protection of the piperidine nitrogen with the Fmoc group. This is achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction conditions usually involve an organic solvent like dichloromethane and are carried out at room temperature.

Industrial Production Methods

Industrial production of N-(1-Fmoc-Piperidine-4-yl)-l-proline follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1-Fmoc-Piperidine-4-yl)-l-proline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the piperidine ring or the Fmoc group.

    Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce deprotected or partially reduced compounds.

Scientific Research Applications

N-(1-Fmoc-Piperidine-4-yl)-l-proline is widely used in scientific research, including:

    Chemistry: It is used in the synthesis of peptides and other complex organic molecules.

    Biology: The compound is utilized in the study of protein-protein interactions and enzyme mechanisms.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of N-(1-Fmoc-Piperidine-4-yl)-l-proline involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality of the piperidine ring, allowing for selective reactions at other sites. The compound can be deprotected under mild conditions, typically using a base like piperidine, to reveal the free amine group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Fmoc-4-piperidinepropionic acid
  • Fmoc-4-(2-carboxyethyl)-piperidine

Uniqueness

N-(1-Fmoc-Piperidine-4-yl)-l-proline is unique due to its specific structure, which combines the piperidine ring with the Fmoc protecting group. This combination provides stability and reactivity, making it particularly useful in peptide synthesis and other organic chemistry applications. Compared to similar compounds, it offers distinct advantages in terms of selectivity and ease of deprotection.

Properties

IUPAC Name

(2S)-1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c28-24(29)23-10-5-13-27(23)17-11-14-26(15-12-17)25(30)31-16-22-20-8-3-1-6-18(20)19-7-2-4-9-21(19)22/h1-4,6-9,17,22-23H,5,10-16H2,(H,28,29)/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVHQIAGXJUFQW-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.